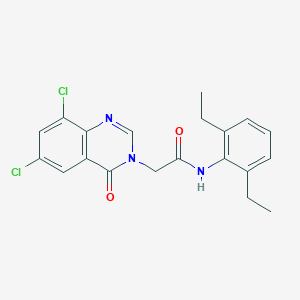

![molecular formula C19H21N3O B492456 3-methyl-N-[4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]butanamide CAS No. 691392-85-5](/img/structure/B492456.png)

3-methyl-N-[4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]butanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“3-methyl-N-[4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]butanamide” is a compound that belongs to the class of imidazo[1,2-a]pyridines . Imidazo[1,2-a]pyridines have attracted significant interest among the medicinal chemistry community because of their promising and diverse bioactivity, which includes antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines typically involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives in neutral, weak basic organic solvents at elevated temperature . A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines in good to excellent yields by the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation has been developed .Molecular Structure Analysis

The molecular formula of “3-methyl-N-[4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]butanamide” is C19H21N3O . The exact mass is 307.168457 Da .Chemical Reactions Analysis

Imidazo[1,2-a]pyridines can react with various compounds. For instance, 2-methylimidazo[1,2-a]pyridine can react with molecular iodine in CHCl3, leading to the formation of 3-iodo-2-methyl-1H-imidazo .Scientific Research Applications

Antiviral Activity

Imidazo[1,2-a]pyridines, including our compound of interest, have demonstrated antiviral potential. Researchers have explored their efficacy against various viruses, such as influenza, herpes simplex, and HIV. These compounds interfere with viral replication and may serve as promising candidates for drug development .

Antiulcer Properties

Some imidazo[1,2-a]pyridines exhibit antiulcer effects. These compounds can help protect the gastric mucosa and reduce ulcer formation. Researchers investigate their mechanisms of action and potential clinical applications in treating gastrointestinal disorders .

Antibacterial Agents

Imidazo[1,2-a]pyridines have been studied for their antibacterial properties. They may inhibit bacterial growth by targeting specific enzymes or cellular processes. These compounds could contribute to the development of novel antibiotics .

Anticancer Potential

Certain imidazo[1,2-a]pyridines display anticancer activity. They act as cyclin-dependent kinase (CDK) inhibitors, disrupting cell cycle progression and potentially suppressing tumor growth. Researchers continue to explore their efficacy against different cancer types .

Antifungal Effects

Imidazo[1,2-a]pyridines have also shown promise as antifungal agents. They may interfere with fungal cell membranes or essential metabolic pathways. Investigating their specificity and safety profiles is crucial for potential clinical use .

Antituberculosis Properties

In the fight against tuberculosis (TB), imidazo[1,2-a]pyridines have emerged as potential candidates. Some derivatives exhibit significant antimycobacterial activity. For instance, compound Q203 has demonstrated substantial reductions in bacterial load in TB-infected mice .

Mechanism of Action

Target of Action

The compound 3-methyl-N-[4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]butanamide belongs to the class of imidazo[1,2-a]pyridines . Imidazo[1,2-a]pyridines have been recognized for their wide range of applications in medicinal chemistry . They have shown promising and diverse bioactivity, including antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties . .

Mode of Action

Imidazo[1,2-a]pyridines have been described as cyclin-dependent kinase (cdk) inhibitors, calcium channel blockers, and gaba a receptor modulators . These actions suggest that the compound may interact with its targets to modulate their function, leading to changes in cellular processes.

Biochemical Pathways

Given the reported bioactivities of imidazo[1,2-a]pyridines, it can be inferred that the compound may affect various biochemical pathways related to viral replication, ulcer formation, bacterial growth, cancer cell proliferation, fungal growth, and tuberculosis progression .

Pharmacokinetics

One of the imidazo[1,2-a]pyridines, q203, displayed pharmacokinetic and safety profiles compatible with once-daily dosing .

Result of Action

Given the reported bioactivities of imidazo[1,2-a]pyridines, it can be inferred that the compound may have various effects, such as inhibiting viral replication, reducing ulcer formation, inhibiting bacterial growth, killing cancer cells, inhibiting fungal growth, and reducing tuberculosis progression .

Action Environment

It’s worth noting that the synthesis of imidazo[1,2-a]pyridines has been achieved under various conditions, including solvent- and catalyst-free methods under microwave irradiation . This suggests that the compound may be stable under a variety of environmental conditions.

properties

IUPAC Name |

3-methyl-N-[4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]butanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O/c1-13(2)11-18(23)20-16-8-6-15(7-9-16)17-12-22-10-4-5-14(3)19(22)21-17/h4-10,12-13H,11H2,1-3H3,(H,20,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAPCBIJHHYFUDH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CN2C1=NC(=C2)C3=CC=C(C=C3)NC(=O)CC(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-methyl-N-[4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]butanamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Methyl-1-phenyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B492373.png)

![1-(6-Chloro-3-pyridinyl)-3,4-dihydropyrrolo[1,2-a]pyrazine](/img/structure/B492375.png)

![6-Bromo-2-methyl-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazin-2-ium](/img/structure/B492376.png)

![Ethyl 3-(4-chlorobenzoyl)pyrrolo[1,2-c]quinazoline-1-carboxylate](/img/structure/B492378.png)

![1-(2,4-Dimethoxyphenyl)-2-methyl-3,4-dihydropyrrolo[1,2-a]pyrazin-2-ium;iodide](/img/structure/B492379.png)

![6,8-Dibromo-2-methyl-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazin-2-ium](/img/structure/B492382.png)

![(3-Benzoylpyrrolo[1,2-c]quinazolin-1-yl)(phenyl)methanone](/img/structure/B492384.png)

![Dimethyl 1-(4-fluorobenzoyl)-5-methylpyrrolo[1,2-a]quinoline-2,3-dicarboxylate](/img/structure/B492391.png)

![3-(3,4-Dimethoxybenzoyl)pyrrolo[2,1-a]isoquinoline-1-carbonitrile](/img/structure/B492392.png)

![3-Benzoyl-2-methylpyrrolo[2,1-a]isoquinoline-1-carbonitrile](/img/structure/B492393.png)